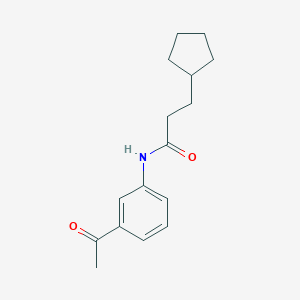![molecular formula C10H14BrN3OS2 B279720 2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B279720.png)
2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a thienyl ring substituted with a bromo and ethyl group, a carbonyl group, and an ethylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the functionalization of the thienyl ring. One common approach is the bromination of 5-ethyl-2-thiophene, followed by the introduction of the carbonyl group through acylation reactions. The final step involves the reaction of the acylated thienyl compound with N-ethylhydrazinecarbothioamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share structural similarities with 2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE.
Hydrazinecarbothioamide derivatives: Compounds such as N-ethylhydrazinecarbothioamide and N-methylhydrazinecarbothioamide.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromo and ethyl groups on the thienyl ring, along with the carbonyl and hydrazinecarbothioamide moieties, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14BrN3OS2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-[(4-bromo-5-ethylthiophene-2-carbonyl)amino]-3-ethylthiourea |
InChI |
InChI=1S/C10H14BrN3OS2/c1-3-7-6(11)5-8(17-7)9(15)13-14-10(16)12-4-2/h5H,3-4H2,1-2H3,(H,13,15)(H2,12,14,16) |
InChI Key |
YGGXGKUMKHZWTP-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(S1)C(=O)NNC(=S)NCC)Br |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NNC(=S)NCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B279639.png)
![(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279640.png)
![(E)-N-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279641.png)
![ethyl 6-ethyl-2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B279642.png)
![(E)-N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279647.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279648.png)
![(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279650.png)
![(E)-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279651.png)
![(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B279652.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279653.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(methoxymethyl)-1H-pyrimidin-4-one](/img/structure/B279655.png)
![(E)-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279656.png)


